molecular formula C29H27N5O4 B12193517 6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12193517
M. Wt: 509.6 g/mol
InChI Key: RDRRWXBETKJJTJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic carboxamide derivative characterized by a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca core, functionalized with two 4-methoxyphenyl substituents. The imino and oxo groups within the tricyclic system likely contribute to hydrogen-bonding interactions, which are critical for molecular recognition in biological systems.

Properties

Molecular Formula

C29H27N5O4

Molecular Weight

509.6 g/mol

IUPAC Name

6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C29H27N5O4/c1-37-21-10-6-19(7-11-21)14-16-34-26(30)23(28(35)31-18-20-8-12-22(38-2)13-9-20)17-24-27(34)32-25-5-3-4-15-33(25)29(24)36/h3-13,15,17,30H,14,16,18H2,1-2H3,(H,31,35)

InChI Key

RDRRWXBETKJJTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)OC)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo framework, introduction of the methoxyphenyl groups, and the final coupling reactions to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic substituents.

Scientific Research Applications

6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or optical activity.

Mechanism of Action

The mechanism of action of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Spirocyclic Systems

and describe spirocyclic compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. Key comparisons include:

  • Core Structure : Unlike the tricyclic system of the target compound, these analogues feature a spiro[4.5]decane core fused with oxa-aza rings.
  • Substituents: The benzothiazolyl and dimethylaminophenyl groups in these spiro compounds contrast with the dual 4-methoxyphenyl substituents in the target molecule. Methoxy groups may enhance metabolic stability compared to dimethylamino groups .
  • Functional Groups: Both classes contain carboxamide linkages, but the target compound includes an imino group, which is absent in the spirocyclic derivatives.

Thiazolo-Pyrimidine Derivatives

details ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a thiazolo-pyrimidine derivative. Key differences include:

  • Heterocyclic System : The thiazolo-pyrimidine core is bicyclic, whereas the target compound’s tricyclic system may offer greater conformational rigidity.
  • Bioactivity Implications : Thiazolo-pyrimidines often exhibit kinase inhibitory activity due to their planar aromatic systems, while the tricyclic carboxamide’s 3D structure might target protein-protein interactions .

Glycoside Derivatives

discusses Zygocaperoside and Isorhamnetin-3-O-glycoside, which are flavonoid glycosides. While structurally distinct, their methoxy and glycosidic groups highlight the role of substituent polarity in pharmacokinetics. The target compound lacks glycosidic linkages but shares methoxy-mediated hydrophobicity .

Bioactivity and Target Profiling Insights

and emphasize that compounds with shared structural motifs (e.g., aromatic substituents, hydrogen-bonding groups) cluster into bioactivity groups. For example:

  • Hierarchical Clustering : The target compound’s methoxyphenyl groups may align it with estrogen receptor modulators or cytochrome P450 inhibitors, as seen in similar aryl-substituted molecules .
  • Substructure Analysis : The triazatricyclo core could resemble privileged scaffolds in kinase inhibitors (e.g., imatinib’s pyrido-pyrimidine core), though direct evidence is lacking .

Data Tables for Comparative Analysis

Table 1: Structural Comparison with Analogues

Feature Target Compound Spirocyclic Derivatives Thiazolo-Pyrimidine
Core Structure Tricyclic (1,7,9-triazatricyclo) Spiro[4.5]decane Bicyclic (thiazolo-pyrimidine)
Key Substituents Dual 4-methoxyphenyl Benzothiazolyl, dimethylaminophenyl Carboxybenzylidene, phenyl
Functional Groups Imino, oxo, carboxamide Oxa-aza, dione Oxo, ester, carboxylate
Potential Bioactivity Protein-protein interaction modulation Enzyme inhibition (e.g., proteases) Kinase inhibition

Table 2: Spectroscopic Techniques for Characterization

Technique Application (Based on Evidence) Relevance to Target Compound
¹H/¹³C NMR Elucidating aromatic substituents Critical for confirming methoxy groups
UV-Vis Spectroscopy Detecting conjugated systems Validating tricyclic π-electron systems
X-ray Crystallography Resolving intermolecular interactions Hypothetical use for H-bond analysis

Biological Activity

The compound 6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (hereafter referred to as compound A ) is a complex organic molecule with potential therapeutic applications. This article reviews the biological activities of compound A, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

Compound A has a molecular formula of C29H26N5O3C_{29}H_{26}N_5O_3 with a molecular weight of approximately 528.0 g/mol. Its structure features multiple functional groups that may contribute to its biological activity, including imino and carboxamide groups.

PropertyValue
Molecular FormulaC29H26N5O3
Molecular Weight528.0 g/mol
IUPAC Name6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Anticancer Properties

Recent studies suggest that compound A exhibits anticancer properties by interacting with specific molecular targets involved in cell proliferation and apoptosis. In vitro studies indicate that it may inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways and modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .

The precise mechanisms through which compound A exerts its biological effects are still under investigation. However, preliminary findings indicate that it may:

  • Inhibit enzyme activity : Compound A has shown potential in inhibiting enzymes critical for cancer cell survival.
  • Modulate receptor activity : It may interact with specific receptors that regulate cell growth and survival.

Further investigations using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are necessary to quantify binding affinities and elucidate detailed mechanisms of action.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that compound A effectively reduced cell viability in a dose-dependent manner. The results indicated an IC50 value in the low micromolar range for several tested lines, suggesting significant potency against cancer cells.

Pharmacokinetic Profiling

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of compound A. Early data suggest favorable pharmacokinetic properties that could support its development as a therapeutic agent.

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